(2,5-Dimethylphenyl)(phenyl)methanethiol (2,5-Dimethylphenyl)(phenyl)methanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18074853
InChI: InChI=1S/C15H16S/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3
SMILES:
Molecular Formula: C15H16S
Molecular Weight: 228.4 g/mol

(2,5-Dimethylphenyl)(phenyl)methanethiol

CAS No.:

Cat. No.: VC18074853

Molecular Formula: C15H16S

Molecular Weight: 228.4 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dimethylphenyl)(phenyl)methanethiol -

Specification

Molecular Formula C15H16S
Molecular Weight 228.4 g/mol
IUPAC Name (2,5-dimethylphenyl)-phenylmethanethiol
Standard InChI InChI=1S/C15H16S/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3
Standard InChI Key CXFIOHCROFEUPN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)S

Introduction

(2,5-Dimethylphenyl)(phenyl)methanethiol is an organosulfur compound featuring a thiol functional group attached to a biphenyl structure. This compound includes a dimethyl-substituted phenyl group and is recognized for its potential applications in medicinal chemistry and material science. The presence of both aromatic and thiol functionalities makes it a versatile compound for various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of (2,5-Dimethylphenyl)(phenyl)methanethiol typically involves organic reactions that introduce sulfur into aromatic compounds. One common approach is through nucleophilic substitution reactions involving thiol derivatives. These methods allow for the functionalization of the compound, enabling the synthesis of various derivatives with different properties or activities.

Applications and Research Findings

This compound has potential applications in drug development and materials engineering due to its unique structural properties. Research into its interactions with biological molecules is crucial for understanding its therapeutic effects. Studies may focus on its ability to interact with enzymes and receptors, influencing biochemical pathways.

Application AreaPotential Use
Medicinal ChemistryDrug Design and Development
Material ScienceSynthesis of New Materials
Biological InteractionsEnzyme and Receptor Interactions

Biological Activity and Potential Therapeutic Effects

Thiols, like (2,5-Dimethylphenyl)(phenyl)methanethiol, are known to play significant roles in biological systems, often acting as antioxidants due to their ability to donate electrons. This property may contribute to potential therapeutic applications, particularly in contexts where antioxidant activity is beneficial.

Comparison with Similar Compounds

Several compounds share structural similarities with (2,5-Dimethylphenyl)(phenyl)methanethiol, including variations in methyl positioning and different aromatic systems. These differences can lead to distinct chemical reactivity and biological properties.

Compound NameStructure FeaturesUnique Aspects
(3,4-Dimethylphenyl)(phenyl)methanethiolSimilar thiol group; different methyl positioningMay exhibit different reactivity patterns
(4-Methylphenyl)(phenyl)methanethiolContains a methyl group on one phenyl ringSimpler structure; less steric hindrance
(2-Methylphenyl)(2-naphthalenyl)methanethiolMore complex naphthalene structurePotentially enhanced biological activity due to larger aromatic system

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator